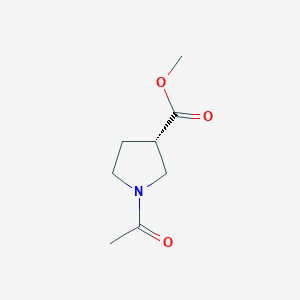

methyl (3S)-1-acetylpyrrolidine-3-carboxylate

Description

Properties

CAS No. |

648413-65-4 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

methyl (3S)-1-acetylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-6(10)9-4-3-7(5-9)8(11)12-2/h7H,3-5H2,1-2H3/t7-/m0/s1 |

InChI Key |

RWTBPBPBISVIOC-ZETCQYMHSA-N |

Isomeric SMILES |

CC(=O)N1CC[C@@H](C1)C(=O)OC |

Canonical SMILES |

CC(=O)N1CCC(C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Method 1: Starting from N-Boc-(3S)-1-pyrrolidine-3-carboxylic acid

This method involves a multi-step synthesis starting with N-Boc-(3S)-1-pyrrolidine-3-carboxylic acid as the precursor:

-

- N-Boc-(3S)-1-pyrrolidine-3-carboxylic acid

- 4-fluoro-3-methylaniline

- N,N-diisopropylethylamine

- HATU (a coupling reagent)

-

- The N-Boc-protected pyrrolidine derivative is reacted with 4-fluoro-3-methylaniline in the presence of N,N-diisopropylethylamine and HATU.

- The reaction mixture is stirred at room temperature for approximately 15 hours.

- After completion, the mixture is partitioned with hydrochloric acid, and the organic layer is separated.

- The crude product is purified via silica gel column chromatography using a heptane to ethyl acetate gradient.

Yield : The final product obtained through this method was reported to be a mixture of diastereomers, with subsequent Boc-deprotection yielding the desired amide derivative.

Method 2: From trans-4-hydroxy-L-proline

Another approach utilizes trans-4-hydroxy-L-proline as a chiral template:

-

- trans-4-hydroxy-L-proline methyl ester hydrochloride

- Acetic anhydride

- Sodium bicarbonate

-

- A solution of trans-4-hydroxy-L-proline methyl ester is prepared in a dioxane-water mixture at low temperature.

- Sodium bicarbonate and acetic anhydride are added dropwise, followed by stirring at room temperature for several hours.

- The resulting solution is concentrated, diluted with water, and extracted with chloroform.

Yield : The product was recrystallized to yield (2S,4R)-methyl 1-acetyl-4-hydroxypyrrolidine-2-carboxylate as white crystals.

Method 3: Catalytic Hydrogenation

This method involves catalytic hydrogenation steps to modify existing pyrrolidine derivatives:

-

- Palladium on carbon catalyst

- Hydrogen gas

- Methanol

-

- A solution of the pyrrolidine derivative is stirred under hydrogen atmosphere in methanol for a specified duration.

- The catalyst is filtered off after completion, and the filtrate is concentrated to yield the desired product.

Yield : This method has shown effective yields when optimized for reaction conditions such as temperature and pressure.

The following table summarizes the key aspects of each preparation method for methyl (3S)-1-acetylpyrrolidine-3-carboxylate:

| Method | Starting Material | Key Reagents | Yield | Notes |

|---|---|---|---|---|

| Method 1 | N-Boc-(3S)-1-pyrrolidine-3-carboxylic acid | HATU, N,N-diisopropylethylamine | Moderate | Mixture of diastereomers obtained |

| Method 2 | trans-4-hydroxy-L-proline | Acetic anhydride, NaHCO₃ | High | Product crystallized effectively |

| Method 3 | Pyrrolidine derivative | Pd/C, H₂ | Variable | Effective under optimized conditions |

The preparation of methyl (3S)-1-acetylpyrrolidine-3-carboxylate can be accomplished through a variety of synthetic routes, each with its unique advantages and challenges. Method selection may depend on factors such as availability of starting materials, desired yield, and purity requirements. Continued research into these methods may lead to more efficient syntheses and broader applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-1-acetylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Pharmacological Applications

1.1 Neurokinin-3 Receptor Antagonism

One of the primary applications of methyl (3S)-1-acetylpyrrolidine-3-carboxylate is its role as a neurokinin-3 receptor antagonist. Research indicates that compounds of this class can be effective in treating several psychiatric and neurological disorders, including:

- Depression

- Anxiety Disorders

- Schizophrenia

- Parkinson's Disease

- Attention Deficit Hyperactivity Disorder (ADHD)

The antagonism of neurokinin-3 receptors has been linked to improved outcomes in these conditions by modulating neurotransmitter release and reducing symptoms associated with hyperactivity and mood disorders .

1.2 Pain Management

The compound has also shown promise in pain management therapies. By targeting neurokinin receptors, it may help alleviate chronic pain conditions and inflammation. This application is particularly relevant for patients suffering from neuropathic pain or inflammatory diseases .

Medicinal Chemistry

2.1 Synthesis of Derivatives

Methyl (3S)-1-acetylpyrrolidine-3-carboxylate serves as a precursor for synthesizing various derivatives that exhibit enhanced pharmacological properties. The ability to modify its structure allows researchers to develop compounds with improved efficacy and selectivity for specific targets in the body .

2.2 Drug Development

The compound is being investigated as a lead molecule in drug development pipelines, particularly for creating new therapeutic agents for the central nervous system. Its structural features make it suitable for further modifications to optimize its pharmacokinetic properties .

Organic Synthesis Applications

3.1 Building Block in Organic Chemistry

In organic synthesis, methyl (3S)-1-acetylpyrrolidine-3-carboxylate is utilized as a building block for constructing more complex molecules. Its functional groups allow for various reactions, including esterification and amidation, which are fundamental in synthesizing pharmaceuticals and agrochemicals .

3.2 Chiral Synthesis

Given its chiral nature, this compound plays a crucial role in asymmetric synthesis, where it can be used to produce other chiral intermediates that are essential in the manufacture of enantiomerically pure drugs .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of methyl (3S)-1-acetylpyrrolidine-3-carboxylate:

- Study on NK-3 Receptor Antagonists: A patent outlines the efficacy of pyrrolidine derivatives as NK-3 receptor antagonists, emphasizing their role in treating depression and anxiety disorders .

- Research on Pain Management: Investigations into the analgesic properties of related compounds have demonstrated significant reductions in pain responses in animal models, suggesting potential clinical applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Pharmacology | Neurokinin-3 receptor antagonism | Treatment of depression, anxiety, ADHD |

| Pain Management | Chronic pain relief | Alleviation of neuropathic pain |

| Medicinal Chemistry | Synthesis of derivatives | Development of new therapeutic agents |

| Organic Synthesis | Building block for complex molecules | Facilitation of asymmetric synthesis |

Mechanism of Action

The mechanism of action of methyl (3S)-1-acetylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl (3S)-1-acetylpyrrolidine-3-carboxylate with structurally related pyrrolidine derivatives, highlighting key differences in substituents, applications, and physicochemical properties:

Key Observations:

- Substituent Effects: The acetyl group in the target compound may enhance metabolic stability compared to tert-butyloxycarbonyl (Boc) or benzyl groups, which are bulkier and influence solubility .

- Biological Relevance :

Research Findings and Data Analysis

Structural and Crystallographic Insights

For example, the spiro-pyrrolidine in was analyzed using such software, revealing how ring puckering and substituent orientation affect intermolecular interactions .

Biological Activity

Methyl (3S)-1-acetylpyrrolidine-3-carboxylate, also known as (3S)-1-acetylpyrrolidine-3-carboxylic acid, is a compound of interest due to its diverse biological activities. This article explores its biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 157.17 g/mol. Its structure features a pyrrolidine ring with an acetyl group and a carboxylic acid functional group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 157.17 g/mol |

| Functional Groups | Acetyl, Carboxylic |

| Stereochemistry | (3S) |

Biological Activities

Methyl (3S)-1-acetylpyrrolidine-3-carboxylate exhibits several notable biological activities:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

- Neuroprotective Effects : It is structurally related to N-acetylproline, known for its neuroprotective effects, suggesting potential applications in neurodegenerative diseases .

- Inhibition of Enzymatic Activities : Studies indicate that derivatives of pyrrolidine compounds can inhibit neuraminidase activity in influenza A virus, showcasing their potential as antiviral agents .

- Anti-inflammatory Properties : Research has shown that related compounds can suppress the expression of matrix metalloproteinases (MMPs), which are involved in inflammatory processes and cartilage degradation .

Structure-Activity Relationship (SAR)

The biological activity of methyl (3S)-1-acetylpyrrolidine-3-carboxylate is influenced by its stereochemistry and the presence of functional groups. The specific arrangement of atoms in the pyrrolidine ring affects its interaction with biological targets.

Key Findings from SAR Studies:

- Pyrrolidine Ring Modifications : Variations in substituents on the pyrrolidine ring can lead to different pharmacological profiles. For instance, the introduction of methyl or hydroxyl groups can enhance binding affinity to specific receptors .

- Chirality : The (3S) configuration plays a crucial role in determining the compound's efficacy and selectivity towards biological targets compared to its enantiomers .

Synthesis Methods

Several synthetic routes have been developed to obtain methyl (3S)-1-acetylpyrrolidine-3-carboxylate, often involving the acetylation of proline derivatives or other pyrrolidine precursors. Common methods include:

- Acetylation Reactions : Utilizing acetic anhydride or acetyl chloride in the presence of a base to introduce the acetyl group.

- Carboxylation Techniques : Employing carbon dioxide under pressure with appropriate catalysts to form carboxylic acid functionalities.

Case Studies

- Neuroprotective Study : A study on N-acetylproline derivatives indicated that methyl (3S)-1-acetylpyrrolidine-3-carboxylate could significantly reduce neuronal cell death induced by oxidative stress, highlighting its potential for treating neurodegenerative disorders.

- Antiviral Activity : In vitro assays demonstrated that pyrrolidine derivatives effectively inhibited neuraminidase from influenza A virus, suggesting that methyl (3S)-1-acetylpyrrolidine-3-carboxylate may contribute to antiviral drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.